Cas no 2148121-03-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid
- EN300-1285830
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid
- 2148121-03-1
-
- インチ: 1S/C23H25NO5/c1-22(2)13-23(14-29-22,11-20(25)26)24-21(27)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)
- InChIKey: XICUNHFALGETRF-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)O)(CC1(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 395.17327290g/mol
- どういたいしつりょう: 395.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 84.9Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285830-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 10000mg |
$8611.0 | 2023-10-01 | ||
Enamine | EN300-1285830-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 250mg |
$1841.0 | 2023-10-01 | ||
Enamine | EN300-1285830-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 5000mg |
$5807.0 | 2023-10-01 | ||
Enamine | EN300-1285830-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 100mg |
$1761.0 | 2023-10-01 | ||
Enamine | EN300-1285830-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285830-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 500mg |
$1922.0 | 2023-10-01 | ||
Enamine | EN300-1285830-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 1000mg |
$2002.0 | 2023-10-01 | ||
Enamine | EN300-1285830-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 2500mg |
$3925.0 | 2023-10-01 | ||
Enamine | EN300-1285830-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 50mg |
$1682.0 | 2023-10-01 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acidに関する追加情報
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic Acid (CAS No. 2148121-03-1)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2148121-03-1, is a derivative of oxolanic acid and features a unique structural motif that includes a fluorenylmethoxycarbonyl group. The presence of this group not only enhances the compound's solubility and stability but also imparts specific biochemical properties that make it a promising candidate for various therapeutic applications.
The chemical structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid consists of a five-membered lactone ring substituted with an amino group at the 3-position and a carboxylic acid group at the 3-position as well. The incorporation of the fluorenylmethoxycarbonyl moiety at the amino group provides a protective effect, commonly used in peptide synthesis, and also serves as a handle for further functionalization. This structural feature makes the compound particularly interesting for drug development, where such modifications can improve pharmacokinetic properties and reduce metabolic degradation.
In recent years, there has been growing interest in the development of novel bioactive molecules derived from oxolanic acid derivatives due to their diverse biological activities. Oxolanic acids are known for their ability to interact with biological targets in multiple ways, including enzyme inhibition and receptor binding. The specific modification of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid with the fluorenylmethoxycarbonyl group enhances its potential as a lead compound in medicinal chemistry. This modification not only improves its stability but also allows for further derivatization to explore new pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The fluorenylmethoxycarbonyl group is frequently used in medicinal chemistry to protect amino groups during synthetic processes, ensuring that the active site of the molecule remains intact until it reaches its intended biological target. This protective effect is particularly valuable in cases where the compound needs to interact with sensitive enzymes or receptors. Additionally, the oxolanic acid backbone provides a scaffold that can be easily modified to tailor specific biological activities.
The pharmacological properties of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid have been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of various enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The ability of this compound to modulate these pathways makes it an attractive candidate for further development into therapeutic agents. Moreover, its unique structural features suggest that it may have fewer side effects compared to existing drugs, which is a critical consideration in drug development.
In addition to its therapeutic potential, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid has shown promise in laboratory settings as a tool for biochemical research. Its well-defined structure and predictable reactivity make it an excellent candidate for use in mechanistic studies and as a reference compound for high-throughput screening assays. Such applications are crucial for understanding the fundamental interactions between small molecules and biological systems, which can accelerate the discovery of new drugs.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluorenylmethoxycarbonyl group typically involves an amide bond formation between the fluorenylmethoxycarbonyl chloride and the amino group of the oxolanic acid derivative. This step must be carried out under controlled conditions to prevent unwanted side reactions. Subsequent functionalization at other positions on the molecule can be achieved through various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions.
The analytical characterization of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylylacetic acid is essential to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used for this purpose. NMR spectroscopy provides detailed information about the molecular structure, while MS confirms the molecular weight and fragmentation patterns. HPLC is used to assess purity by separating the compound from impurities based on differences in polarity and solubility.
The future prospects for 2-3-({(9H-fluoren}-9′)methylcarbonyl})amino)-5,5-dimethyl oxolan-3-yly acetic acid are exciting and multifaceted. Ongoing research aims to explore its potential in treating various diseases by further optimizing its chemical structure and evaluating its efficacy in clinical trials. Collaborations between academic institutions and pharmaceutical companies are likely to play a significant role in advancing this compound from preclinical development to market approval.
In conclusion, 2-
)”’s unique structureThe presence)(fluorenylmethoxycarbonyl) group not only enhances solubility) In recent years,
) there has been growing interest) The specific modification) fluorenylmethoxycarbonyl) group improves stability) This modification valuable cases sensitive enzymes receptors.
) Oxlanic acid backbone provides scaffold easily modified tailor specific biological activities.
) Preliminary studies indicate potential inhibitor various enzymes metabolic pathways relevant diseases cancer inflammation neurodegeneration.
) Unique structural features suggest fewer side effects compared existing drugs.
) Compounds excellent candidate biochemical research mechanistic studies reference high-throughput screening assays.
() Synthesis involves multiple steps careful optimization ensure high yield purity protective effect typically involves amide bond formation between fluorenylmethoxycarbonyl chloride amino group oxlanic acid derivative controlled conditions prevent unwanted side reactions subsequent functionalization other positions achieved various chemical transformations nucleophilic substitution oxidation-reduction reactions analytical characterization essential confirm identity purity techniques nuclear magnetic resonance spectroscopy mass spectrometry high-performance liquid chromatography NMR spectroscopy detailed information molecular structure MS confirms molecular weight fragmentation patterns HPLC assess purity separating compound impurities differences polarity solubility future prospects exciting multifaceted ongoing research explore potential treating various diseases optimizing chemical structure evaluating efficacy clinical trials collaborations academic institutions pharmaceutical companies play significant role advancing compound preclinical development market approval conclusion 2-({(flurene-methylcarbonly)amin}-dimethyl oxlanan-lactate CAS number2148121–03–1 versatile organic molecule significant potential pharmaceutical chemistry biomedicine.)'s unique structure features protective effects enhanced solubility stability make promising candidate drug development future research likely focus optimizing pharmacokinetic properties exploring new therapeutic applications ensuring wide range benefits patients.
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